molecular formula C14H21N5O6S B12310406 Serotonin-alpha,alpha,beta,beta-d4 Creatinine Sulfate Complex H2O

Serotonin-alpha,alpha,beta,beta-d4 Creatinine Sulfate Complex H2O

Katalognummer: B12310406
Molekulargewicht: 391.44 g/mol
InChI-Schlüssel: WFZKRNIMSVDNBU-XDSDWDJESA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Serotonin-alpha,alpha,beta,beta-d4 Creatinine Sulfate Complex H2O is a stable isotope-labeled compound. It is a derivative of serotonin, a neurotransmitter that plays a crucial role in mood regulation, sleep, and other physiological functions. The compound is used primarily in scientific research to study metabolic pathways and environmental pollutants .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Serotonin-alpha,alpha,beta,beta-d4 Creatinine Sulfate Complex H2O involves the incorporation of deuterium atoms into the serotonin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The reaction conditions often require specific catalysts and controlled environments to ensure the correct isotopic labeling .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures to maintain the isotopic enrichment and chemical integrity of the compound .

Analyse Chemischer Reaktionen

Types of Reactions

Serotonin-alpha,alpha,beta,beta-d4 Creatinine Sulfate Complex H2O undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogens, polar solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deuterated analogs .

Wissenschaftliche Forschungsanwendungen

Serotonin-alpha,alpha,beta,beta-d4 Creatinine Sulfate Complex H2O has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of Serotonin-alpha,alpha,beta,beta-d4 Creatinine Sulfate Complex H2O involves its interaction with specific molecular targets. As a stable isotope-labeled compound, it does not exert physiological effects like serotonin. Instead, it serves as a tracer to study the pathways and interactions of serotonin in various biological systems. The compound’s deuterium atoms allow for precise tracking using analytical techniques like mass spectrometry.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Serotonin-alpha,alpha,beta,beta-d4 Creatinine Sulfate Complex H2O is unique due to its specific isotopic labeling, which allows for detailed metabolic and environmental studies. Its stability and precise isotopic enrichment make it a valuable tool in scientific research .

Eigenschaften

Molekularformel

C14H21N5O6S

Molekulargewicht

391.44 g/mol

IUPAC-Name

3-(2-amino-1,1,2,2-tetradeuterioethyl)-1H-indol-5-ol;2-imino-1-methylimidazolidin-4-one;sulfuric acid

InChI

InChI=1S/C10H12N2O.C4H7N3O.H2O4S/c11-4-3-7-6-12-10-2-1-8(13)5-9(7)10;1-7-2-3(8)6-4(7)5;1-5(2,3)4/h1-2,5-6,12-13H,3-4,11H2;2H2,1H3,(H2,5,6,8);(H2,1,2,3,4)/i3D2,4D2;;

InChI-Schlüssel

WFZKRNIMSVDNBU-XDSDWDJESA-N

Isomerische SMILES

[2H]C([2H])(C1=CNC2=C1C=C(C=C2)O)C([2H])([2H])N.CN1CC(=O)NC1=N.OS(=O)(=O)O

Kanonische SMILES

CN1CC(=O)NC1=N.C1=CC2=C(C=C1O)C(=CN2)CCN.OS(=O)(=O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.